(R)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
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Overview
Description
®-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound featuring a benzo[b]thiophene moiety and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving appropriate precursors such as 2-bromothiophene and phenylacetylene under palladium-catalyzed conditions.
Construction of the Dihydrooxazole Ring: The dihydrooxazole ring can be synthesized via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Chiral Resolution: The chiral center in the dihydrooxazole ring can be introduced using chiral catalysts or by resolving the racemic mixture through chiral chromatography.
Industrial Production Methods
Industrial production of ®-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[b]thiophene moiety can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The dihydrooxazole ring can be reduced to form the corresponding amino alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: ®-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Pharmaceuticals: This compound can be explored for its potential as a drug candidate due to its ability to interact with biological targets.
Biological Probes: It can be used as a probe to study biological processes involving thiophene and oxazole derivatives.
Industry
Polymer Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of ®-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with aromatic residues in proteins, while the dihydrooxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activities.
2-(Benzo[b]thiophen-2-yl)-4,5-dihydrooxazole: Lacks the tert-butyl group, which can affect its chemical and biological properties.
2-(Thiophen-2-yl)-4,5-dihydrooxazole: A simpler analog without the benzo[b] ring, which may have different reactivity and applications.
Uniqueness
®-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is unique due to its chiral center and the presence of both benzo[b]thiophene and dihydrooxazole moieties. This combination of structural features imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(4R)-2-(1-benzothiophen-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-15(2,3)13-9-17-14(16-13)12-8-10-6-4-5-7-11(10)18-12/h4-8,13H,9H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPAKSNFHVIZND-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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